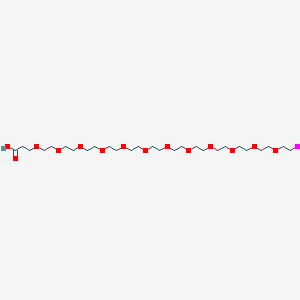
Iodo-PEG12-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo-PEG12-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG12-acid typically involves the iodination of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of iodinating agents such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the incorporation of iodine atoms into the PEG chains. The final product is purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Iodo-PEG12-acid primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite in aqueous or organic solvents.
Major Products: The major products formed from these reactions include azido-PEG12-acid and thiol-PEG12-acid, which are further used in the synthesis of various bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Wirkmechanismus
Iodo-PEG12-acid functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves the binding of one ligand to the target protein and the other ligand to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
- Iodo-PEG4-acid
- Iodo-PEG8-acid
- Iodo-PEG16-acid
Comparison: Iodo-PEG12-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers improved solubility and better pharmacokinetic properties, making it a preferred choice in many applications .
Eigenschaften
Molekularformel |
C27H53IO14 |
|---|---|
Molekulargewicht |
728.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
InChI-Schlüssel |
HVQAOUKMDSUZIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


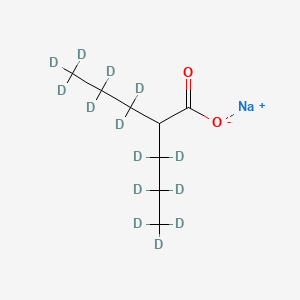
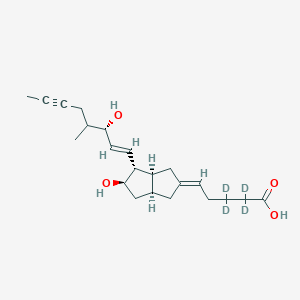
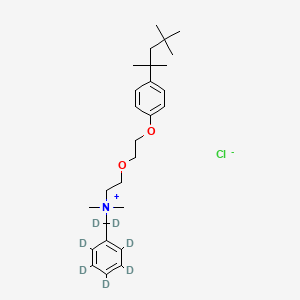
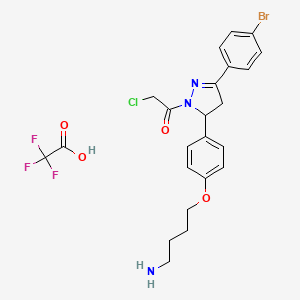
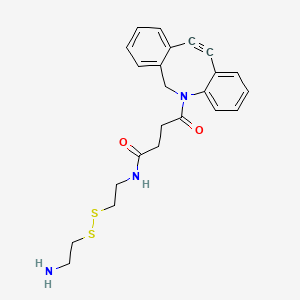
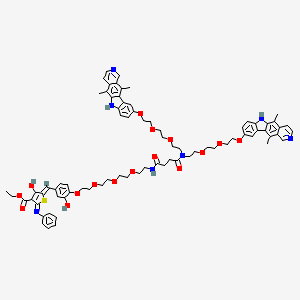
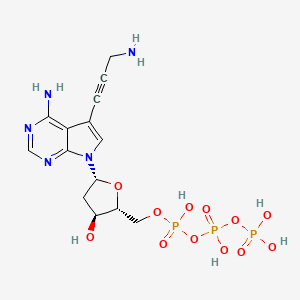
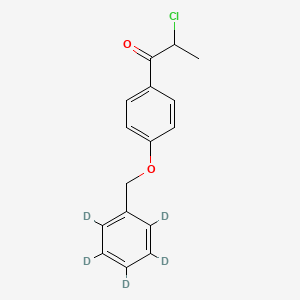
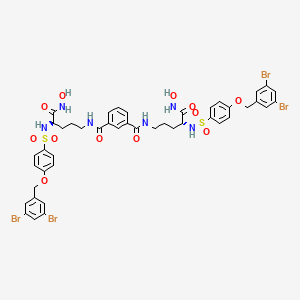
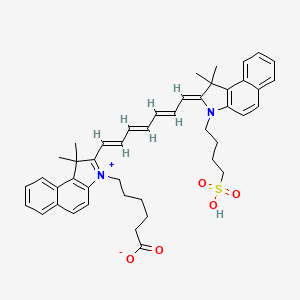
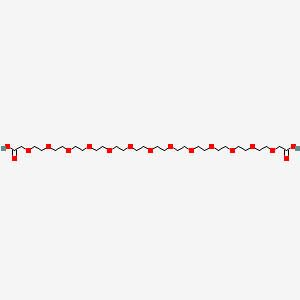
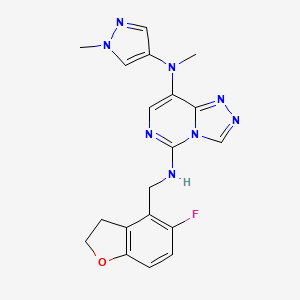
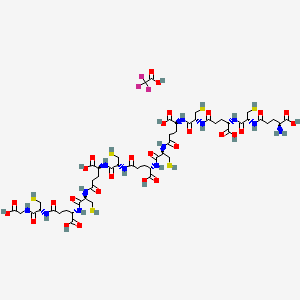
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
